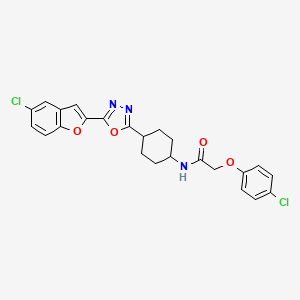
Atf4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atf4-IN-1 is a compound known for its inhibitory effects on Activating Transcription Factor 4 (ATF4). ATF4 is a cellular stress-induced transcription factor that plays a crucial role in the integrated stress response, regulating gene expression in response to various stressors such as endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . This compound has shown potential in research related to neurodegenerative diseases due to its ability to inhibit ATF4 expression .
Preparation Methods
The synthesis of Atf4-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. . Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis techniques that ensure high purity and yield.
Chemical Reactions Analysis
Atf4-IN-1 undergoes various chemical reactions, primarily focusing on its inhibitory action on ATF4 expression. The compound is known to inhibit ATF4 expression in Thapsigargin-stimulated HEK-293T cells with an IC50 value of 32.43 nM . Common reagents used in these reactions include Thapsigargin and other stress-inducing agents. The major product formed from these reactions is the inhibited expression of ATF4, which is crucial for studying neurodegenerative diseases and other stress-related cellular responses .
Scientific Research Applications
Atf4-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of ATF4 and its effects on cellular stress responses . In biology, this compound is utilized to understand the role of ATF4 in cell division, synaptic plasticity, and gene expression regulation . In medicine, the compound is being researched for its potential therapeutic applications in neurodegenerative diseases and cancer . Additionally, this compound is used in industrial research to develop new drugs and therapeutic agents targeting ATF4-related pathways .
Mechanism of Action
Atf4-IN-1 exerts its effects by inhibiting the expression of ATF4, a transcription factor involved in the integrated stress response. ATF4 regulates gene expression in response to cellular stress, promoting cell adaptation and survival . The inhibition of ATF4 by this compound disrupts these stress responses, leading to reduced cell proliferation and increased apoptosis in certain contexts . The molecular targets of this compound include the eukaryotic initiation factor 2 complex and other proteins involved in the stress response pathways .
Comparison with Similar Compounds
Atf4-IN-1 is unique in its high potency and low cytotoxicity compared to other ATF4 inhibitors. Similar compounds include ISRIB, which also inhibits ATF4 but with lower activity . Other related compounds are those targeting the same pathways, such as eIF2B activators and inhibitors of other stress response proteins . The uniqueness of this compound lies in its specific inhibition of ATF4 with minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C24H21Cl2N3O4 |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-[4-[5-(5-chloro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C24H21Cl2N3O4/c25-16-3-8-19(9-4-16)31-13-22(30)27-18-6-1-14(2-7-18)23-28-29-24(33-23)21-12-15-11-17(26)5-10-20(15)32-21/h3-5,8-12,14,18H,1-2,6-7,13H2,(H,27,30) |
InChI Key |
SPVSXTFJOVJLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NN=C(O2)C3=CC4=C(O3)C=CC(=C4)Cl)NC(=O)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















